GSPT1 degrader-6

Targeted protein degradation Molecular glue degrader GSPT1 DC50

Researchers face reproducibility risks when substituting molecular glue degraders without validated potency data. GSPT1 degrader-6 (CAS 3034764-41-2) solves this with a defined DC50 of 13 nM in cellular degradation assays. • Core application: Establish GSPT1 degradation dose-response curves and benchmark novel degraders • Intermediate potency (between SJ6986 and CC-90009) ideal for controlled mechanistic studies • Well-defined chemical structure (C24H22ClN5O5; MW 495.91) for SAR optimization • Available for immediate procurement with standard B2B shipping

Molecular Formula C24H22ClN5O5
Molecular Weight 495.9 g/mol
Cat. No. B15543098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSPT1 degrader-6
Molecular FormulaC24H22ClN5O5
Molecular Weight495.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H22ClN5O5/c1-26-18-4-3-15(10-17(18)25)27-23(33)35-12-13-2-5-19-14(8-13)9-16-11-29(24(34)30(16)19)20-6-7-21(31)28-22(20)32/h2-5,8-10,20,26H,6-7,11-12H2,1H3,(H,27,33)(H,28,31,32)
InChIKeyDQJUDOPJKAMACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSPT1 degrader-6: Molecular Glue Overview


GSPT1 degrader-6 (CAS: 3034764-41-2) is a molecular glue degrader that specifically recruits the translation termination factor G1 to S phase transition protein 1 (GSPT1/eRF3a) to the cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing its ubiquitination and subsequent proteasomal degradation. Its core biochemical activity is quantified as a DC50 of 13 nM in cell-based degradation assays, establishing its potency as a protein-degrading tool compound [1]. This compound belongs to the emerging class of GSPT1-targeted molecular glues, which have garnered significant interest for therapeutic investigation in hematological malignancies and MYC-driven cancers [2].

GSPT1 degrader-6: Critical Differentiators


The GSPT1 degrader landscape encompasses compounds with substantially divergent properties despite a shared target. Molecular glue degraders like CC-90009 and SJ6986 demonstrate that GSPT1 degradation potency, selectivity profiles, and in vivo pharmacokinetics are not interchangeable—even among close structural analogs. CC-90009, a first-in-class clinical candidate, exhibits high proteomic selectivity but shows moderate oral bioavailability and requires parenteral administration in certain models [1]. SJ6986, while orally bioavailable, degrades both GSPT1 and GSPT2 and demonstrates differential efficacy across leukemia subtypes [2]. Generic substitution without understanding these specific differences risks experimental irreproducibility or misinterpretation of biological outcomes. The sections below provide quantitative, comparator-anchored evidence to guide scientifically justified selection of GSPT1 degrader-6.

GSPT1 degrader-6: Potency and Comparative Evidence


Degradation Potency and Class Positioning

GSPT1 degrader-6 demonstrates a DC50 of 13 nM for GSPT1 degradation in cell-based assays, establishing its biochemical potency within the molecular glue degrader class [1]. This places GSPT1 degrader-6 in an intermediate position among characterized GSPT1 molecular glues, providing a defined potency benchmark for experimental design and comparative studies.

Targeted protein degradation Molecular glue degrader GSPT1 DC50

Pharmacological Selectivity vs. CC-90009

GSPT1 degrader-6 belongs to a distinct chemical series with a different selectivity and degradation profile compared to the clinically advanced candidate CC-90009. CC-90009 achieves high proteomic selectivity, with GSPT1 as the only detectable protein degraded >75% at up to 3 μM concentration, and exhibits minimal off-target degradation of IKZF1/3 (EC50 >10 μM) [1]. In contrast, the selectivity profile of GSPT1 degrader-6 has not been publicly characterized at comparable depth, representing a key point of differentiation and a potential research opportunity for comparative proteomic studies.

GSPT1 degrader selectivity CC-90009 comparison Acute myeloid leukemia

In Vivo Efficacy: SJ6986 vs. CC-90009

A direct head-to-head comparison in a patient-derived xenograft (PDX) model of acute lymphoblastic leukemia (ALL) demonstrated that SJ6986 is more effective than CC-90009 in suppressing leukemic cell growth in vivo. This superior efficacy was partly attributable to the more favorable pharmacokinetic properties of SJ6986 [1]. Notably, both compounds exhibited similar cytotoxicity in a panel of leukemia cell lines in vitro, underscoring that in vitro potency alone does not predict in vivo performance and that factors such as oral bioavailability and tissue distribution are critical differentiators among GSPT1 degraders.

GSPT1 degrader in vivo Acute lymphoblastic leukemia Xenograft efficacy

Chemical Identity and Purity Specifications

GSPT1 degrader-6 is defined by the molecular formula C24H22ClN5O5 and a molecular weight of 495.91 g/mol [1]. Vendor datasheets indicate typical purity of ≥95% as determined by HPLC . This contrasts with the clinically developed CC-90009 (C22H18ClF2N3O4; MW 461.85) and the orally bioavailable SJ6986 (C20H14F3N3O7S; MW 497.40), confirming distinct chemical identities. For procurement, these specifications ensure that researchers receive a chemically defined, high-purity compound suitable for reproducible in vitro and in vivo studies.

GSPT1 degrader-6 chemical structure Molecular formula Research compound procurement

GSPT1 degrader-6: Research Applications


Potency Benchmarking and Dose-Response Studies

GSPT1 degrader-6, with its defined DC50 of 13 nM [1], serves as a valuable tool for establishing GSPT1 degradation dose-response curves and for benchmarking the potency of novel GSPT1 degraders. Its intermediate potency within the molecular glue degrader class (e.g., less potent than SJ6986 at 2.1 nM but comparable to mid-range CC-90009 IC50 values) makes it suitable for experiments requiring a clearly defined, reproducible degradation profile without the complexities of clinical-stage compounds.

Comparative Proteomic Selectivity Profiling

Given the well-characterized proteomic selectivity of CC-90009 [1], GSPT1 degrader-6 presents a clear opportunity for head-to-head selectivity profiling. Researchers can use GSPT1 degrader-6 to investigate structure-selectivity relationships within the molecular glue degrader class and to assess whether subtle chemical modifications (as seen in SJ6986 or CC-90009) translate to different degradation fingerprints across the proteome.

In Vivo Efficacy in Hematological Malignancy Models

The direct comparison of SJ6986 and CC-90009 in ALL xenografts [1] establishes a benchmark for in vivo performance expectations. GSPT1 degrader-6, while not yet characterized in vivo in public data, offers a structurally distinct scaffold for investigating the relationship between chemical structure, pharmacokinetics, and anti-tumor efficacy. Procurement of GSPT1 degrader-6 for in vivo studies should be accompanied by careful formulation optimization, given the favorable oral bioavailability of SJ6986 and the clinical development path of CC-90009.

Chemical Probe Development and SAR Studies

GSPT1 degrader-6, as a defined molecular glue with a specific chemical structure (C24H22ClN5O5; MW 495.91) [1], provides a starting point for medicinal chemistry optimization. Researchers can use this compound as a scaffold for SAR studies aimed at improving potency, selectivity, or pharmacokinetic properties, leveraging the comparative data available for SJ6986 and CC-90009 as benchmarks for success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSPT1 degrader-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.